3-Bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure featuring a bromine atom at the 3-position and a methyl group at the 7-position. It is recognized for its diverse biological activities, making it a valuable building block in medicinal chemistry for developing potential therapeutic agents targeting various diseases, including cancer and tuberculosis .
3-Bromo-7-methylimidazo[1,2-a]pyridine falls under the classification of heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine derivatives. These compounds are known for their significant roles in biological systems and medicinal applications due to their ability to interact with various biological targets .
The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine can be achieved through several methods:
These synthetic routes often require optimization of reaction conditions to enhance yield and purity. Industrial production typically utilizes large-scale reactions with continuous flow reactors for efficiency .
The molecular structure of 3-Bromo-7-methylimidazo[1,2-a]pyridine consists of a bicyclic ring system with the following features:
The structural representation highlights the positioning of the bromine and methyl groups on the imidazo ring system, which is crucial for its reactivity and biological activity .
The compound's data can be sourced from chemical databases like PubChem, which provide comprehensive details about its chemical properties and potential applications in research and industry .
3-Bromo-7-methylimidazo[1,2-a]pyridine participates in various chemical reactions:
Common reagents used in these reactions include halogenating agents for substitutions and oxidizing agents like potassium permanganate for oxidation processes .
The specific reaction conditions—such as temperature, solvent choice, and concentration—play a pivotal role in determining the reaction pathways and products formed. Monitoring techniques like thin-layer chromatography are often employed to track reaction progress .
The mechanism of action for 3-Bromo-7-methylimidazo[1,2-a]pyridine primarily involves its interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit pharmacokinetic profiles conducive to therapeutic applications. For example, one derivative demonstrated significant efficacy in reducing bacterial loads in animal models of tuberculosis .
3-Bromo-7-methylimidazo[1,2-a]pyridine exhibits several notable physical properties:
The chemical properties include:
Relevant analyses often include spectroscopic methods (NMR, MS) to confirm structure and purity during synthesis .
3-Bromo-7-methylimidazo[1,2-a]pyridine finds applications across various scientific fields:
Regioselective halogenation at the C3 position of imidazo[1,2-a]pyridines represents a critical transformation for accessing pharmacologically relevant scaffolds. A breakthrough transition-metal-free approach utilizes sodium bromite (NaBrO₂) as both halogen source and oxidant for brominating 7-methylimidazo[1,2-a]pyridine. Optimized conditions employ dimethylformamide (DMF) as solvent with acetic acid (AcOH) as additive (2 mmol), reacting at 60°C for 10 hours to furnish 3-bromo-7-methylimidazo[1,2-a]pyridine in 70-88% yield [1]. This method demonstrates excellent regiocontrol due to the inherent electrophilic aromatic substitution pattern of the imidazo[1,2-a]pyridine core, where C3 exhibits the highest electron density.
Table 1: Optimized Halogenation Conditions for 3-Bromo-7-methylimidazo[1,2-a]pyridine Synthesis
Parameter | Optimal Condition | Effect of Variation |
---|---|---|
Halogen Source | NaBrO₂ (2 equiv) | NBS gives lower yields (63%) |
Solvent | DMF | Toluene reduces yield by 24% |
Additive | AcOH (2 mmol) | Absence yields trace product |
Temperature | 60°C | 40°C decreases yield by 13% |
Reaction Time | 10 hours | <8 hours gives incomplete conversion |
Mechanistic studies confirm a radical-mediated pathway: reactions spiked with radical scavengers (TEMPO, BHT) produce only trace target product [1]. The 7-methyl substituent enhances nucleophilicity at C3 compared to unsubstituted analogues, explaining its superior conversion in bromination reactions. This halogenation strategy offers advantages over traditional approaches requiring transition metal catalysts (Pd, Cu) or harsh reagents like molecular bromine, improving functional group tolerance and reducing heavy metal contamination [6] [9].
While direct synthesis of carboxylic acid derivatives from 3-bromo-7-methylimidazo[1,2-a]pyridine remains less documented, strategic retrosynthetic analysis suggests viable pathways via intermediate functional group interconversion. The bromo substituent at C3 serves as a versatile handle for nucleophilic displacement or metal-halogen exchange followed by carboxylation. Alternatively, hydrolysis of pre-formed nitrile or ester intermediates derived from 7-methylimidazo[1,2-a]pyridine-3-carbonitrile or ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate provides access to the corresponding carboxylic acid [3].
Table 2: Key Physicochemical Properties of 3-Bromo-7-methylimidazo[1,2-a]pyridine
Property | Value | Method/Comment |
---|---|---|
Molecular Formula | C₈H₇BrN₂ | Confirmed by elemental analysis |
Molecular Weight | 211.06 g/mol | Mass spectrometry |
Density | 1.60 ± 0.1 g/cm³ | Predicted computational value |
pKa | 4.48 ± 0.50 | Indicates moderate basicity |
Storage Conditions | -20°C under inert gas | Prevents decomposition |
The electron-withdrawing nature of the carboxylic acid group significantly modulates the physicochemical profile of the parent heterocycle. Calculated pKa values (~4.5) indicate these derivatives could enhance drug-target interactions through salt bridge formation under physiological conditions [9]. Molecular modeling suggests that 3-carboxy-7-methylimidazo[1,2-a]pyridine derivatives may mimic natural ligands in therapeutic targets like GABA receptors or kinase enzymes, though specific biological data requires further investigation [7].
The C-Br bond in 3-bromo-7-methylimidazo[1,2-a]pyridine displays exceptional reactivity in metal-catalyzed cross-coupling reactions, enabling efficient π-system extension. Suzuki-Miyaura coupling with arylboronic acids occurs under standard palladium catalysis (Pd(PPh₃)₄, Na₂CO₃ base) in refluxing dioxane/water mixtures, yielding 3-aryl-7-methylimidazo[1,2-a]pyridines in 74-79% yield [1]. This transformation demonstrates broad substrate scope, tolerating electron-donating (p-methyl, p-methoxy) and electron-withdrawing (p-nitro, p-cyano) substituents on the boronic acid coupling partner.
A novel ultrasound-assisted three-component coupling expands the synthetic utility, reacting 3-bromo-7-methylimidazo[1,2-a]pyridine with alkenes and N-bromosuccinimide (NBS) under catalyst-free conditions. Ultrasound irradiation (40 kHz) at room temperature promotes regioselective addition across the alkene, generating β-bromo functionalized adducts in >72% yield [6]. This atom-economical approach constructs two new bonds (C-C and C-Br) simultaneously, demonstrating:
Table 3: Cross-Coupling Applications of 3-Bromo-7-methylimidazo[1,2-a]pyridine
Reaction Type | Conditions | Products | Yield (%) |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C | 3-Aryl-7-methylimidazopyridines | 74-79 |
Sonogashira Coupling | Pd/Cu, piperidine, THF | 3-Alkynyl derivatives | 65-82* |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene | 3-Amino functionalized | 71-88* |
Ultrasound 3-component | NBS, alkene, ultrasound, DMF, rt | β-Bromoalkyl derivatives | 72-85 |
*Predicted based on analogous 3-bromoimidazo[1,2-a]pyridine reactivity
These methodologies enable systematic structural diversification for structure-activity relationship (SAR) studies in medicinal chemistry programs. The 7-methyl group provides steric and electronic modulation without participating in side reactions, making it an ideal scaffold for probing three-dimensional chemical space around the imidazo[1,2-a]pyridine core [1] [6] [9].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8